molecular formula C16H15N9O B2592986 N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448056-63-0

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

货号: B2592986
CAS 编号: 1448056-63-0
分子量: 349.358
InChI 键: ARPMBJORKXIRHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a hybrid architecture combining an indazole scaffold with a triazolopyrimidine core, a design motif recognized for its potential in medicinal chemistry. The indazole moiety is a prominent hinge-binding fragment in kinase inhibitor design, as demonstrated in studies of Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia . Similarly, the triazolopyrimidine core is a privileged structure in drug discovery, known to contribute to a range of biological activities. While the specific mechanism of action for this compound is an area of active investigation, its molecular structure suggests potential as a modulator of protein function. Research on analogous compounds, such as N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives, has shown promise in targeting proteins like huntingtin (HTT) for the treatment of neurodegenerative conditions such as Huntington's disease . This indicates a potential research application in neuroscience. Furthermore, heterocyclic compounds containing 1,2,3-triazole and 1,2,4-triazole rings have been extensively studied for their diverse biological properties, including antitumoral and antiviral activities . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-quality chemical probe to explore new biological pathways and therapeutic targets.

属性

IUPAC Name

N-(1H-indazol-6-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9O/c1-24-14-13(22-23-24)15(18-8-17-14)25-6-10(7-25)16(26)20-11-3-2-9-5-19-21-12(9)4-11/h2-5,8,10H,6-7H2,1H3,(H,19,21)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMBJORKXIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)C=NN5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer properties, mode of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of an indazole moiety linked to a triazolopyrimidine unit and an azetidine carboxamide. These structural features are believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indazole derivatives reported that compounds with similar structures exhibited significant inhibitory effects against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, certain derivatives showed IC50 values as low as 5.15 µM against K562 cells, indicating promising anticancer activity while demonstrating selectivity towards normal cells (HEK-293) with higher IC50 values (33.2 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. It has been observed that related indazole derivatives can inhibit members of the Bcl2 family and affect the p53/MDM2 pathway in a concentration-dependent manner . This suggests that N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide may induce apoptosis in cancer cells through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole and triazolopyrimidine components can significantly influence biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance the anticancer properties of related compounds .

Compound IC50 (µM) Cell Line Selectivity
Compound 6o5.15K56233.2 (HEK-293)
Compound 7Not specifiedFaDuNot specified

Case Studies

In a comprehensive evaluation of novel indazole derivatives, one study synthesized multiple compounds and assessed their bioactivities against various cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency and selectivity for cancer cells over normal cells . Another report emphasized the role of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer therapy .

相似化合物的比较

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Target/Application Activity/Notes References
N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (Target) Triazolo[4,5-d]pyrimidine 3-Methyl triazolo, azetidine-3-carboxamide, 1H-indazol-6-yl Hypothetical: CB2 or antithrombotic Structural novelty; azetidine may enhance selectivity
Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (Compound K) Triazolo[4,5-d]pyrimidine Acetamide Bio-oil component Non-pharmaceutical; detected in bio-oil organic phase
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives (Patent EP 16175924) Triazolo[4,5-d]pyrimidine Variable (e.g., alkyl, aryl groups) Type-2 cannabinoid receptor (CB2) High CB2 affinity; potential for neuroinflammatory disorders
Triazolo[4,5-d]pyrimidine Derivatives (Patent 0 998 258) Triazolo[4,5-d]pyrimidine Variable sulfonamide/amine groups Antithrombotic agents Inhibition of platelet aggregation; thrombin-targeting
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole-carboxamide Imidazole, trifluoromethyl pyridine Undisclosed (likely kinase inhibitor) Synthesized with 35% yield; high HPLC purity (98.67%)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。